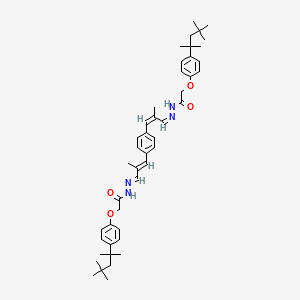
Ohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ohydrazide is a class of organic compounds characterized by the presence of a hydrazide functional group, which consists of a nitrogen-nitrogen single bond (N-N) with one of the nitrogens bonded to a carbonyl group (C=O). These compounds are derivatives of hydrazine and are widely used in various chemical and industrial applications due to their unique reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ohydrazides can be synthesized through several methods, including:
Reaction with Esters: One common method involves the reaction of esters with hydrazine. For example, the reaction of ethyl acetate with hydrazine hydrate yields acetohydrazide.
Reaction with Acid Chlorides: Another method involves the reaction of acid chlorides with hydrazine. For instance, benzoyl chloride reacts with hydrazine to form benzthis compound.
Direct Amidation: Direct amidation of carboxylic acids with hydrazine under dehydrating conditions can also produce ohydrazides.
Industrial Production Methods: Industrial production of ohydrazides often involves large-scale reactions using the above methods, optimized for yield and purity. The choice of method depends on the specific this compound being produced and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Ohydrazides undergo various chemical reactions, including:
Oxidation: Ohydrazides can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: They can be reduced to form hydrazines or other reduced products.
Substitution: Ohydrazides can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Various nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of acetohydrazide with hydrogen peroxide yields acetic acid azide.
Scientific Research Applications
Ohydrazides have a wide range of applications in scientific research, including:
Chemistry: They are used as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Ohydrazides are used in the study of enzyme mechanisms and as probes for biological assays.
Medicine: Some ohydrazides exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them potential candidates for drug development.
Industry: They are used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ohydrazides varies depending on their specific application. In general, they exert their effects through interactions with molecular targets such as enzymes or receptors. For example, some ohydrazides inhibit the activity of specific enzymes by forming stable complexes with the enzyme’s active site, thereby blocking its function.
Comparison with Similar Compounds
Ohydrazides can be compared with other similar compounds such as:
Hydrazones: These are derivatives of hydrazides where the carbonyl group is replaced by a carbon-nitrogen double bond (C=N). Hydrazones are often used in similar applications but have different reactivity profiles.
Hydrazines: These are simpler derivatives of hydrazine without the carbonyl group. Hydrazines are more reactive and are used in different types of chemical reactions.
Amides: These are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group (NH2). Amides are less reactive than ohydrazides and are used in different applications.
Ohydrazides are unique due to their combination of the hydrazine and carbonyl functionalities, which confer distinct reactivity and versatility in various chemical processes.
Properties
Molecular Formula |
C46H62N4O4 |
|---|---|
Molecular Weight |
735.0 g/mol |
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-[4-[(Z,3Z)-2-methyl-3-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]prop-1-enyl]phenyl]prop-2-enylidene]amino]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C46H62N4O4/c1-33(27-47-49-41(51)29-53-39-21-17-37(18-22-39)45(9,10)31-43(3,4)5)25-35-13-15-36(16-14-35)26-34(2)28-48-50-42(52)30-54-40-23-19-38(20-24-40)46(11,12)32-44(6,7)8/h13-28H,29-32H2,1-12H3,(H,49,51)(H,50,52)/b33-25-,34-26+,47-27-,48-28+ |
InChI Key |
UPRMNWRERHRDHA-FOFONNGNSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)/C=C(/C)\C=N/NC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)/C=N/NC(=O)COC3=CC=C(C=C3)C(C)(C)CC(C)(C)C |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)C=C(C)C=NNC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C)C=NNC(=O)COC3=CC=C(C=C3)C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(benzyloxy)ethyl]benzenesulfonamide](/img/structure/B11545465.png)
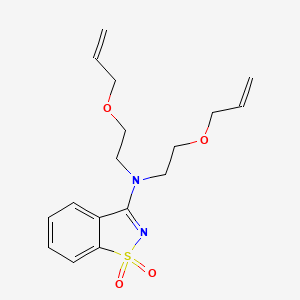
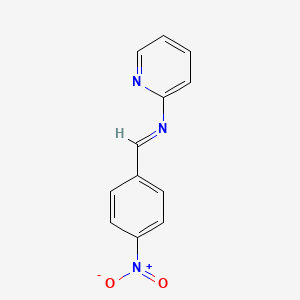
![2-methyl-N-{4-[5-(2-methylacryloyl)-1H-benzimidazol-2-yl]phenyl}prop-2-enamide](/img/structure/B11545487.png)
![1-({2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine](/img/structure/B11545491.png)
![N-(4-Methylphenyl)-N-({N'-[(E)-(2,3,4-trimethylphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11545502.png)
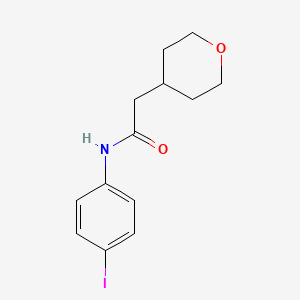
![N-cyclohexyl-2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11545511.png)
![4-[(E)-[(3,4-Dimethylphenyl)imino]methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11545512.png)
![O-{4-[(2-methylphenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate](/img/structure/B11545516.png)
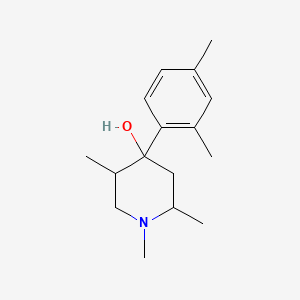
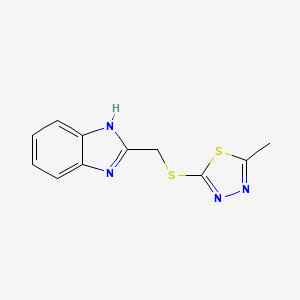
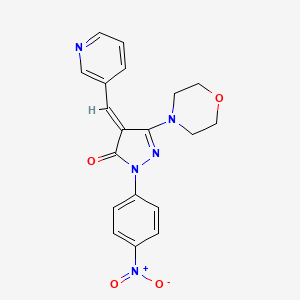
![6-{[(E)-(3-nitrophenyl)methylidene]amino}-2H-chromen-2-one](/img/structure/B11545531.png)
